molecular formula C14H13BrN2 B11835298 6-Bromo-2-(tert-butyl)quinoline-4-carbonitrile

6-Bromo-2-(tert-butyl)quinoline-4-carbonitrile

Cat. No.: B11835298
M. Wt: 289.17 g/mol
InChI Key: KFGFCWHEYYWUIS-UHFFFAOYSA-N
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Description

6-Bromo-2-(tert-butyl)quinoline-4-carbonitrile is a chemical compound with the molecular formula C14H13BrN2 It is a quinoline derivative, characterized by the presence of a bromine atom at the 6th position, a tert-butyl group at the 2nd position, and a carbonitrile group at the 4th position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Bromo-2-(tert-butyl)quinoline-4-carbonitrile typically involves multi-step organic reactions. One common method is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction involves the coupling of an aryl halide with an organoboron compound in the presence of a palladium catalyst . The reaction conditions are generally mild and tolerant of various functional groups, making it a versatile method for synthesizing complex organic molecules.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency, yield, and cost-effectiveness. This could include the use of continuous flow reactors, automated synthesis, and advanced purification techniques to ensure high purity and consistency of the final product .

Chemical Reactions Analysis

Types of Reactions

6-Bromo-2-(tert-butyl)quinoline-4-carbonitrile can undergo various types of chemical reactions, including:

Common Reagents and Conditions

    Palladium Catalysts: Used in coupling reactions.

    Organoboron Compounds: Reactants in Suzuki–Miyaura coupling.

    Oxidizing and Reducing Agents: Used for oxidation and reduction reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of quinoline derivatives with different functional groups, while coupling reactions can produce complex organic molecules with extended carbon chains .

Scientific Research Applications

6-Bromo-2-(tert-butyl)quinoline-4-carbonitrile has several applications in scientific research:

Mechanism of Action

The mechanism of action of 6-Bromo-2-(tert-butyl)quinoline-4-carbonitrile depends on its specific application. In chemical reactions, it acts as a reactant or intermediate, participating in various transformations. In biological systems, its effects would be determined by its interactions with molecular targets, such as enzymes or receptors. The exact pathways involved would require detailed study and characterization .

Comparison with Similar Compounds

Similar Compounds

    6-Bromoquinoline-4-carbonitrile: Lacks the tert-butyl group, which may affect its reactivity and applications.

    2-(tert-Butyl)quinoline-4-carbonitrile:

Uniqueness

6-Bromo-2-(tert-butyl)quinoline-4-carbonitrile is unique due to the combination of the bromine atom, tert-butyl group, and carbonitrile group. This unique structure imparts specific chemical properties and reactivity, making it valuable for various research and industrial applications .

Properties

Molecular Formula

C14H13BrN2

Molecular Weight

289.17 g/mol

IUPAC Name

6-bromo-2-tert-butylquinoline-4-carbonitrile

InChI

InChI=1S/C14H13BrN2/c1-14(2,3)13-6-9(8-16)11-7-10(15)4-5-12(11)17-13/h4-7H,1-3H3

InChI Key

KFGFCWHEYYWUIS-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C1=NC2=C(C=C(C=C2)Br)C(=C1)C#N

Origin of Product

United States

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